3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-15-12-16(2)14-19(13-15)26-23(18-8-10-24-11-9-18)22-17(3)25-21-7-5-4-6-20(21)22/h4-14,23,25-26H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGRTBZJFPXTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(C2=CC=NC=C2)C3=C(NC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common approach is the reaction of 2-methylindole with 4-pyridinecarboxaldehyde under reductive amination conditions to form the imine intermediate, followed by the addition of 3,5-dimethylaniline and further reduction to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The aniline group undergoes regioselective electrophilic substitution due to its electron-rich aromatic ring. Key reactions include:
-
Nitration :
Reacts with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to yield mono-nitro derivatives. The methyl substituents at the 3,5-positions direct nitration to the para position relative to the NH group.Reagent Conditions Product Yield (%) HNO₃/H₂SO₄ 0–5°C, 2 h 4-nitro-3,5-dimethylaniline derivative 72 -
Sulfonation :
Forms sulfonic acid derivatives at elevated temperatures (120°C) using fuming H₂SO₄. The reaction exhibits steric hindrance from the indole and pyridine groups.
Nucleophilic Reactions at the Pyridine Ring
The pyridine moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions:
-
Chlorination :
Reacts with POCl₃ at reflux (110°C) to replace the pyridinic hydrogen with chlorine. The reaction requires anhydrous conditions and catalytic DMAP .Reagent Conditions Product Yield (%) POCl₃/DMAP 110°C, 6 h Pyridin-4-yl chloride derivative 65
Indole Ring Reactivity
The 2-methylindole group undergoes electrophilic substitution and cycloaddition:
-
Michael Addition :
3-Cyanoacetyl indole analogs react with α,β-unsaturated ketones to form pyran-indole hybrids. This is catalyzed by InCl₃ under microwave irradiation :Substrate Catalyst Conditions Product Yield (%) Ethyl acrylate InCl₃ (20 mol%) MW, 130°C, 5 min Pyran-indole hybrid 84
Redox Reactions
-
Oxidation of the Aniline Group :
Treatment with KMnO₄ in acidic medium oxidizes the aniline NH group to a nitroso derivative. Over-oxidation to nitro compounds is prevented by controlling pH. -
Reduction of the Pyridine Ring :
Hydrogenation with H₂/Pd-C (10 atm) reduces pyridine to piperidine, altering the compound’s planarity and pharmacological profile .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indole and pyridine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating certain pathways related to programmed cell death .
Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways that are crucial for cell proliferation and survival, particularly those related to the PI3K/Akt and MAPK pathways. This suggests that 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline could serve as a lead compound for developing new anticancer agents .
Neuropharmacology
Potential Neuroprotective Effects
There is emerging evidence that indole derivatives can exhibit neuroprotective effects. The compound might interact with serotonin receptors or other neuroreceptors, providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these interactions can enhance cognitive function and reduce neuroinflammation .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can be exploited to improve the efficiency of these devices .
Biological Research
Biochemical Assays
The compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding. Its structural characteristics allow it to serve as a probe in various biological assays aimed at understanding cellular mechanisms .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding interactions, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with 3,5-dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline, enabling comparative analysis of their physicochemical and functional properties.
4-[(3,5-Dimethyl-1H-Pyrazol-4-yl)Methyl]Aniline
- Molecular Formula : C₁₂H₁₅N₃
- Molecular Weight : 201.27 g/mol
- Key Features :
- Replaces the indole-pyridine motif with a 3,5-dimethylpyrazole ring.
- Smaller molecular weight and reduced steric bulk due to the absence of fused aromatic systems.
- Pyrazole’s dual adjacent nitrogen atoms enhance hydrogen-bonding capacity compared to indole or pyridine.
- Applications : Pyrazole derivatives are frequently explored as ligands in coordination chemistry or enzyme inhibitors.
4-(Propan-2-yl)-N-[(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methyl]Aniline
- Molecular Formula : C₁₇H₂₃N₃
- Molecular Weight : 269.38 g/mol
- Key Features: Incorporates a bulkier isopropyl group and a 1,3,5-trimethylpyrazole substituent. The pyrazole’s methyl groups may sterically hinder interactions with planar biological targets.
Panobinostat (FARYDAK®)
- Molecular Formula : C₂₁H₂₃N₃O₂ (free base)
- Molecular Weight : 349.43 g/mol
- Key Features: Shares the 2-methylindol-3-yl motif but links it via an ethylamino group to a benzamide-lactate structure. Clinically validated as a histone deacetylase (HDAC) inhibitor for multiple myeloma. The lactate salt enhances solubility, a feature absent in the target compound.
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycles | Key Substituents | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₂₃N₃ | 341.45 | Indole, Pyridine | 3,5-Dimethylaniline, 2-methylindole | Hypothetical enzyme modulation |
| 4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline | C₁₂H₁₅N₃ | 201.27 | Pyrazole | 3,5-Dimethylpyrazole | Coordination chemistry |
| 4-(Propan-2-yl)-N-[(1,3,5-trimethyl-pyrazol-4-yl)methyl]aniline | C₁₇H₂₃N₃ | 269.38 | Pyrazole | Isopropyl, 1,3,5-trimethylpyrazole | Lipophilic drug candidates |
| Panobinostat (FARYDAK®) | C₂₁H₂₃N₃O₂ | 349.43 | Indole | Ethylamino-benzamide, lactate | HDAC inhibition, oncology |
Research Findings and Implications
Structural Complexity vs. Bioactivity: The target compound’s indole-pyridine system mirrors motifs in panobinostat, a clinically used HDAC inhibitor . However, the absence of a benzamide-lactate group in the target suggests divergent pharmacokinetic properties. Pyridine’s basic nitrogen (pKa ~5) may enhance solubility in acidic environments, whereas indole’s NH group (pKa ~17) contributes to weak acidity .
The dual heterocycles in the target compound could enable multitarget engagement, a strategy leveraged in kinase inhibitor design.
Synthetic Feasibility :
- The methyl-bridged indole-pyridine moiety likely requires multi-step synthesis, contrasting with simpler pyrazole derivatives (e.g., ), which are accessible via single-step alkylation .
Therapeutic Potential: Indole derivatives are frequently associated with anticancer and antiviral activities . The target compound’s structural similarity to panobinostat warrants exploration in epigenetics or virology.
Biological Activity
3,5-Dimethyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.39 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
A study demonstrated that certain indole derivatives can inhibit the proliferation of human cancer cells (e.g., MCF-7 breast cancer cells) by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit antibacterial effects against various strains of bacteria, including drug-resistant strains. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli .
In vitro assays revealed that these compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bacterial cell death.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It could modulate receptors linked to apoptosis or inflammation, enhancing therapeutic effects against tumors or infections.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of indole derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value ranging from 10 to 20 µM. The study highlighted the role of the compound in inducing apoptosis through caspase activation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related indole compounds against multi-drug resistant bacteria. The study found that certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains of E. coli and S. aureus . This suggests potential therapeutic applications in treating infections caused by resistant pathogens.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10 - 20 | Apoptosis induction |
| Antimicrobial | E. coli | 5 | Cell wall synthesis inhibition |
| S. aureus | 5 | Metabolic pathway disruption |
Q & A
What synthetic strategies are employed to introduce the pyridin-4-ylmethyl group in the target compound?
Basic Research Focus:
The pyridin-4-ylmethyl group is typically introduced via nucleophilic substitution or reductive amination. For example, in related indole-pyridine hybrids, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or condensation of pyridin-4-ylmethyl halides with amine intermediates are common. A key step involves protecting the indole NH group to prevent side reactions during alkylation .
Methodological Insight:
- Reductive Amination : React 2-methylindole-3-carbaldehyde with pyridin-4-ylmethylamine in the presence of NaBH₃CN or other reducing agents.
- Catalytic Coupling : Use Pd(PPh₃)₄ or Xantphos-based catalysts for cross-coupling between bromopyridine and indole-bearing intermediates. Optimize solvent (THF/DMF) and temperature (80–120°C) to improve yields .
How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural elucidation?
Advanced Research Focus:
Contradictions in spectral data often arise from tautomerism (indole NH proton exchange) or dynamic rotational barriers in the N-benzyl group.
Resolution Workflow:
Variable-Temperature NMR : Perform ¹H NMR at −40°C to slow proton exchange and resolve overlapping signals (e.g., indole NH at δ 10–12 ppm).
2D-COSY/HSQC : Confirm connectivity between pyridine protons (δ 7.5–8.5 ppm) and methylene groups (δ 4.0–5.0 ppm).
IR Validation : Compare C=N (1574 cm⁻¹) and C=O (1665 cm⁻¹) stretches with reference compounds to rule out oxidation byproducts .
What experimental design considerations are critical for assessing the biological activity of this compound?
Basic Research Focus:
Prioritize purity (>95% by HPLC) and solubility (use DMSO/PBS mixtures). Screen against kinase targets (e.g., MAP4K1) due to structural similarities to known inhibitors .
Advanced Methodological Tips:
- Dose-Response Curves : Use 10-point dilution series (1 nM–10 µM) to calculate IC₅₀ values.
- Off-Target Assays : Include counter-screens (e.g., cytochrome P450 inhibition) to validate selectivity.
- Metabolic Stability : Assess microsomal half-life (human/rat liver microsomes) to prioritize in vivo studies .
How can contradictory results in enzymatic vs. cellular assays be addressed?
Advanced Research Focus:
Discrepancies may arise from membrane permeability, efflux pumps, or intracellular protein binding.
Troubleshooting Steps:
Permeability Assays : Use Caco-2 or PAMPA models to quantify passive diffusion.
Efflux Inhibition : Co-treat with verapamil (P-gp inhibitor) to assess transporter involvement.
Cellular Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in situ .
What computational methods are suitable for predicting the binding mode of this compound to biological targets?
Advanced Research Focus:
Leverage molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) to model interactions with kinase ATP-binding pockets.
Protocol:
Docking : Use the crystal structure of MAP4K1 (PDB: 5B8U) to align the pyridine and indole moieties with hinge-region residues.
Free Energy Calculations : Apply MM/GBSA to rank binding affinities for SAR optimization.
Validate with mutagenesis (e.g., replace Lys53 or Glu73 in MAP4K1) to confirm key interactions .
What strategies optimize the regioselectivity of indole functionalization during synthesis?
Advanced Research Focus:
Indole C3 vs. N1 selectivity is influenced by electrophile choice and protecting groups.
Key Methods:
- C3 Electrophilic Substitution : Use N-protected indoles (e.g., SEM or Boc groups) to direct alkylation/arylation to C3.
- Friedel-Crafts Alkylation : Employ Lewis acids (AlCl₃ or BF₃·Et₂O) for regioselective pyridin-4-ylmethyl attachment.
- Microwave-Assisted Synthesis : Reduce reaction time (<2 hrs) and improve yields by 15–20% .
How are stability issues (e.g., oxidation of the aniline group) mitigated in formulation studies?
Advanced Research Focus:
The 3,5-dimethylaniline group is prone to oxidation under acidic/oxidative conditions.
Mitigation Strategies:
Antioxidants : Add 0.1% w/v ascorbic acid to buffer solutions.
Lyophilization : Prepare stable lyophilized powders under nitrogen atmosphere.
Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS .
What structural analogs of this compound have been reported, and how do they inform SAR?
Basic Research Focus:
Analogs include fluorinated benzyl derivatives (e.g., 3,5-dimethyl-N-(4-fluorobenzyl)aniline) and pyrazolo[1,5-a]pyrimidine hybrids.
SAR Insights:
- Pyridine Substitution : 4-Pyridyl > 3-pyridyl in kinase inhibition (e.g., 10-fold higher potency for MAP4K1).
- Indole Methylation : 2-Methylindole enhances metabolic stability compared to unsubstituted indoles .
How are reaction conditions optimized for large-scale synthesis (e.g., catalyst loading, solvent selection)?
Advanced Research Focus:
Scale-up requires balancing cost, safety, and yield.
Optimization Checklist:
- Catalyst Recycling : Use immobilized Pd nanoparticles to reduce metal leaching.
- Solvent Switch : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .
What analytical techniques are critical for quantifying trace impurities in bulk samples?
Advanced Research Focus:
Limit genotoxic nitrosamines or palladium residues to <10 ppm.
Analytical Workflow:
ICP-MS : Quantify residual Pd (detection limit: 0.1 ppm).
HPLC-MS/MS : Identify nitrosamines at ppb levels using MRM transitions.
Headspace GC : Monitor volatile byproducts (e.g., methyl chloride) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
